1,4-dimethyl-1H-pyrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and a thiol group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazole-5-thiol can be synthesized through several methodsFor instance, the reaction of acetylacetone with hydrazine hydrate forms a pyrazole intermediate, which can then be treated with sulfur sources like thiourea or hydrogen sulfide to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclocondensation and thiolation reactions. Green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl-1H-pyrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, influencing cellular processes. These interactions can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-thiol: Similar structure but different substitution pattern.
1,4-Dimethyl-1H-pyrazole-3-thiol: Thiol group at a different position.
1,4-Dimethyl-1H-pyrazole-5-sulfonic acid: Oxidized form of the thiol compound.
Uniqueness
1,4-Dimethyl-1H-pyrazole-5-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
CAS No. |
2228984-29-8 |
---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.